An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroquinoxalin-6-amine Derivatives
An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroquinoxalin-6-amine Derivatives
Abstract
The 1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action for 1,2,3,4-tetrahydroquinoxalin-6-amine derivatives, tailored for researchers, scientists, and drug development professionals. This document synthesizes current understanding of how these compounds interact with key biological targets, modulate cellular signaling pathways, and exert their therapeutic effects. We will delve into their roles as enzyme inhibitors and modulators of protein-protein interactions, with a focus on their applications in oncology and metabolic diseases. Detailed experimental protocols and data interpretation guidelines are provided to facilitate further research and development in this promising area of pharmacology.
Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold
The quinoxaline ring system is a recurring motif in a multitude of biologically active compounds.[1] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, offers a three-dimensional structure that allows for more specific and nuanced interactions with biological targets. The addition of an amine group at the 6-position provides a critical anchor point for a variety of substitutions, leading to a diverse library of derivatives with distinct pharmacological profiles.[1] Research has identified several key areas where these derivatives show significant promise, including as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), Dipeptidyl Peptidase-4 (DPP-4), and tubulin polymerization.[2][3] Furthermore, some derivatives have been shown to induce apoptosis through modulation of the Mcl-1 protein.[1] This guide will dissect the molecular mechanisms underpinning these activities.
Mechanism of Action: A Multi-Target Approach
1,2,3,4-Tetrahydroquinoxalin-6-amine derivatives achieve their biological effects by interacting with a range of intracellular targets. The specific substitutions on the core scaffold dictate the primary target and the resulting downstream signaling cascade.
Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)
A significant number of tetrahydroquinoxaline derivatives have been identified as potent inhibitors of ASK1, a key mediator in stress-induced apoptosis pathways.[2][4]
2.1.1. The ASK1 Signaling Pathway
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with Thioredoxin (Trx).[4] In the presence of cellular stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or inflammatory cytokines, Trx dissociates from ASK1, leading to its activation via autophosphorylation.[4][5] Activated ASK1 then phosphorylates and activates downstream Mitogen-Activated Protein Kinase Kinases (MKKs), specifically MKK4/7 and MKK3/6.[4] This initiates a phosphorylation cascade, leading to the activation of c-Jun N-terminal Kinase (JNK) and p38 MAPK, which in turn trigger a variety of cellular responses, including inflammation and apoptosis.[4][6]
2.1.2. Mechanism of Inhibition
1,2,3,4-Tetrahydroquinoxalin-6-amine derivatives act as ATP-competitive inhibitors of ASK1. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream MKKs and thereby blocking the entire signaling cascade. This inhibition of ASK1-mediated apoptosis has significant therapeutic potential in diseases characterized by excessive cell death and inflammation, such as neurodegenerative disorders and ischemic injury.[4]
2.1.3. ASK1 Signaling Pathway Diagram
// Nodes Stress [label="Cellular Stress\n(ROS, ER Stress, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trx_ASK1 [label="Trx-ASK1 (Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASK1 [label="ASK1 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahydroquinoxaline [label="1,2,3,4-Tetrahydroquinoxalin-6-amine\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#34A853", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis, Inflammation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stress -> Trx_ASK1 [label="Dissociation of Trx"]; Trx_ASK1 -> ASK1; Tetrahydroquinoxaline -> ASK1 [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; MKK3_6 -> p38; JNK -> Apoptosis; p38 -> Apoptosis; }
Caption: ASK1 signaling pathway and the inhibitory action of tetrahydroquinoxaline derivatives.Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Certain derivatives of 1,2,3,4-tetrahydroquinoxaline-6-amine have been developed as inhibitors of DPP-4, an enzyme crucial for glucose homeostasis. This makes them attractive candidates for the treatment of type 2 diabetes.[3]
2.2.1. The Role of DPP-4 in Incretin Degradation
DPP-4 is a serine protease that is found on the surface of many cell types and also circulates in the plasma.[7] Its primary physiological role in glucose metabolism is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[7] By cleaving and inactivating GLP-1 and GIP, DPP-4 limits their insulinotropic effects.[9]
2.2.2. Mechanism of Inhibition
Tetrahydroquinoxaline-based DPP-4 inhibitors bind to the active site of the enzyme, preventing it from degrading GLP-1 and GIP.[3] This leads to prolonged and elevated levels of active incretins in the circulation. The increased incretin activity results in enhanced glucose-stimulated insulin secretion and suppressed glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[10]
2.2.3. DPP-4 Inhibition Signaling Pathway
// Nodes Food_Intake [label="Food Intake", fillcolor="#F1F3F4", fontcolor="#202124"]; Gut [label="Gut", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GLP1_GIP [label="Active GLP-1 & GIP", fillcolor="#34A853", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahydroquinoxaline [label="1,2,3,4-Tetrahydroquinoxalin-6-amine\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Metabolites [label="Inactive Metabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pancreas [label="Pancreatic β-cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="↑ Insulin Secretion\n(Glucose-dependent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Control [label="Improved Glycemic Control", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Food_Intake -> Gut; Gut -> GLP1_GIP [label="Release"]; GLP1_GIP -> DPP4; DPP4 -> Inactive_Metabolites; Tetrahydroquinoxaline -> DPP4 [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; GLP1_GIP -> Pancreas [label="Stimulation"]; Pancreas -> Insulin; Insulin -> Glucose_Control; }
Caption: Mechanism of DPP-4 inhibition by tetrahydroquinoxaline derivatives.Inhibition of Tubulin Polymerization (Colchicine Binding Site)
A compelling anticancer strategy involves the disruption of microtubule dynamics, and several tetrahydroquinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[11][12]
2.3.1. Microtubule Dynamics and the Cell Cycle
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the formation of the mitotic spindle during cell division.[11] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for proper chromosome segregation.
2.3.2. Mechanism of Inhibition
Derivatives of 1,2,3,4-tetrahydroquinoxaline-6-amine that target tubulin act by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to a dysfunctional mitotic spindle, which activates the spindle assembly checkpoint (SAC).[13] This results in the arrest of the cell cycle at the G2/M phase.[13][14] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[11][13]
2.3.3. Tubulin Polymerization Inhibition Pathway
// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahydroquinoxaline [label="1,2,3,4-Tetrahydroquinoxalin-6-amine\nDerivatives (Colchicine Site Binders)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Spindle [label="Mitotic Spindle Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAC [label="Spindle Assembly Checkpoint (SAC) Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tubulin -> Microtubules; Tetrahydroquinoxaline -> Tubulin [label="Binding to Colchicine Site", style=dashed, color="#EA4335"]; Microtubules -> Mitotic_Spindle; Tetrahydroquinoxaline -> Microtubules [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; Mitotic_Spindle -> SAC [style=invis]; SAC -> G2M_Arrest; G2M_Arrest -> Apoptosis; }
Caption: Inhibition of tubulin polymerization and induction of apoptosis.Induction of Mcl-1 Dependent Apoptosis
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival member of the Bcl-2 family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis.[15] Some 2,3-substituted quinoxalin-6-amine analogs, which share a similar core structure, have been shown to induce Mcl-1 dependent apoptosis.[1][16]
2.4.1. Mcl-1 in Cell Survival
Mcl-1 prevents apoptosis by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[17] Overexpression of Mcl-1 is a common mechanism of drug resistance in various cancers.[18]
2.4.2. Mechanism of Action
While the direct binding target is still under investigation for many derivatives, the downstream effects point towards a disruption of the Mcl-1-mediated pro-survival signaling. It is hypothesized that these compounds may either directly inhibit Mcl-1 or modulate upstream signaling pathways that lead to its degradation.[19] The inhibition of Mcl-1 releases Bak and Bax, which then oligomerize on the mitochondrial outer membrane, leading to MOMP, caspase activation, and ultimately, apoptosis.[17]
2.4.3. Mcl-1 Dependent Apoptosis Pathway
// Nodes Mcl1 [label="Mcl-1 (Pro-survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bak_Bax [label="Bak/Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahydroquinoxaline [label="1,2,3,4-Tetrahydroquinoxalin-6-amine\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MOMP [label="Mitochondrial Outer Membrane\nPermeabilization (MOMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Mcl1 -> Bak_Bax [label="Sequesters", arrowhead=tee]; Tetrahydroquinoxaline -> Mcl1 [label="Inhibition/Degradation", style=dashed, color="#EA4335", arrowhead=tee]; Bak_Bax -> MOMP; MOMP -> Cytochrome_c; Cytochrome_c -> Caspases; Caspases -> Apoptosis; }
Caption: Induction of Mcl-1 dependent apoptosis.Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative 1,2,3,4-tetrahydroquinoxaline-6-amine derivatives against their respective targets.
| Compound Class | Target | Representative Compound | IC50 | Cell Line(s) | Reference |
| ASK1 Inhibitors | ASK1 | Compound 26e (dibromo substituted quinoxaline) | 30.17 nM | - | [2][4] |
| DPP-4 Inhibitors | DPP-4 | Compound 7d | >1000-fold selective over DPP-8/9 | - | [3] |
| Tubulin Polymerization Inhibitors | Tubulin | Compound I-7 | Moderate to strong | HT-29 | [11] |
| Antiproliferative Agents | - | Bisfuranylquinoxalineurea analog (7c) | Low micromolar | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | [1][16] |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers investigating the mechanism of action of 1,2,3,4-tetrahydroquinoxalin-6-amine derivatives.
In Vitro ASK1 Kinase Assay
This protocol is adapted from commercially available luminescent kinase assay kits.[20][21]
Objective: To determine the in vitro inhibitory activity of test compounds against ASK1.
Principle: This assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[20]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µl of ASK1 enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mix (containing MBP and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro DPP-4 Inhibition Assay
This protocol is based on a fluorometric method for screening DPP-4 inhibitors.[16][22][23][24][25]
Objective: To measure the inhibitory effect of test compounds on DPP-4 enzyme activity.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, which can be quantified.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Tris-HCl buffer (50 mM, pH 8.0)[16]
-
Test compounds dissolved in DMSO
-
Sitagliptin as a positive control inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and sitagliptin in Tris-HCl buffer.
-
In a 96-well plate, add 26 µl of the test compound solution or buffer (for control wells).
-
Add 24 µl of DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[16]
-
Initiate the reaction by adding 50 µl of the Gly-Pro-AMC substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[22]
Data Analysis: Calculate the percent inhibition of DPP-4 activity for each compound concentration. Determine the IC50 values by plotting the percent inhibition versus the log of the inhibitor concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.[1][26][27][28]
Objective: To assess the ability of test compounds to inhibit tubulin polymerization.
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Test compounds dissolved in DMSO
-
Colchicine or nocodazole as positive controls
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in general tubulin buffer.
-
On ice, prepare a tubulin polymerization reaction mixture containing tubulin, GTP, and glycerol in general tubulin buffer.
-
Add the test compounds or controls to the wells of a pre-chilled 96-well plate.
-
Add the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of the test compound. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase. Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with test compounds.[2][3][29][30]
Objective: To determine the effect of test compounds on cell cycle progression.
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroquinoxalin-6-amine scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. As inhibitors of key enzymes like ASK1 and DPP-4, and as modulators of critical cellular processes such as microtubule dynamics and apoptosis, these derivatives hold immense potential for the treatment of cancer, diabetes, and inflammatory diseases. The structure-activity relationship studies conducted so far have provided valuable insights for the rational design of more potent and selective compounds.
Future research should focus on elucidating the precise molecular interactions of these derivatives with their targets through co-crystallization studies. Furthermore, a deeper understanding of the off-target effects and the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of human diseases.
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